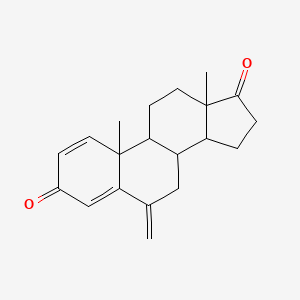

6-Methylideneandrosta-1,4-diene-3,17-dione

Description

Background of Steroidal Aromatase Inhibitors in Biomedical Research

The development of aromatase inhibitors as a therapeutic strategy has its roots in the understanding of estrogen's role in certain pathologies, particularly hormone-dependent breast cancer. nih.govaacrjournals.org Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. nih.govoup.com Early research recognized that inhibiting this enzyme could be a critical therapeutic approach. oup.comoup.com

Two main avenues led to the creation of potent and selective aromatase inhibitors. oup.comoup.com One path focused on creating analogs of natural steroidal substrates to understand the relationship between structure and function. oup.com The other approach serendipitously discovered that aminoglutethimide, a nonsteroidal compound initially used as an anticonvulsant and later to block adrenal function, was a potent, albeit nonselective, aromatase inhibitor. oup.comnih.gov This finding provided proof of concept for aromatase inhibition as a viable therapeutic strategy. nih.govoup.com

The initial inhibitors, like aminoglutethimide, were non-selective and blocked multiple cytochrome P450 enzymes. oup.comnih.gov This lack of specificity prompted researchers to develop steroidal analogs of aromatase substrates, believing they would offer higher affinity and more specific interactions with the enzyme's active site. oup.com This led to the development of first and second-generation inhibitors, such as testolactone (B1683771) and formestane. wikipedia.orgnih.gov Formestane was the first selective aromatase inhibitor used in breast cancer treatment. wikipedia.org These early steroidal inhibitors validated the therapeutic potential of targeting aromatase and paved the way for more potent and selective third-generation agents. nih.govoup.com

Positioning of 6-Methylideneandrosta-1,4-diene-3,17-dione within the Aromatase Inhibitor Class

This compound, also known by its research code FCE 24304 and later as exemestane, is classified as a third-generation, irreversible, steroidal aromatase inhibitor. nih.govnih.govnih.gov Its structure is closely related to the natural aromatase substrate, androstenedione (B190577). wikipedia.org This structural similarity allows it to act as a "false substrate" for the aromatase enzyme. wikipedia.org

The mechanism of action of this compound is distinct and highly specific, often referred to as "suicide inhibition". wikipedia.org It binds to the active site of the aromatase enzyme, where it is processed into a reactive intermediate. wikipedia.org This intermediate then binds irreversibly and covalently to the enzyme, leading to its permanent inactivation. wikipedia.org This irreversible binding distinguishes it from non-steroidal aromatase inhibitors, which bind reversibly.

Research has demonstrated the high potency and selectivity of this compound. In vitro studies using human placental aromatase showed that it causes time-dependent inactivation of the enzyme. nih.govnih.gov In vivo studies in animal models confirmed its ability to significantly reduce ovarian aromatase activity. nih.gov A key advantage of this compound is its high specificity; research indicates no significant interference with other enzymes involved in steroidogenesis, such as 5α-reductase, and it shows only slight binding affinity for the androgen receptor and no significant affinity for the estrogen receptor. nih.govnih.gov

| Feature | First-Generation (e.g., Aminoglutethimide) | Second-Generation (e.g., Formestane) | Third-Generation (this compound) |

|---|---|---|---|

| Selectivity | Non-selective oup.comnih.gov | Selective nih.govwikipedia.org | Highly selective nih.govnih.gov |

| Mechanism | Reversible, non-steroidal nih.gov | Steroidal wikipedia.org | Irreversible, steroidal ("suicide inhibition") wikipedia.org |

| Potency | Lower nih.gov | Moderate nih.gov | High nih.gov |

| Oral Bioavailability | Varies | Poor wikipedia.org | Good wikipedia.orgnih.gov |

Evolution of Academic Research on this compound

The academic journey of this compound began with its identification as a novel, irreversible aromatase inhibitor, designated FCE 24304. nih.gov Initial research published in the late 1980s characterized its in vitro and in vivo properties, highlighting its potency and oral activity, which was a significant improvement over earlier inhibitors like formestane. nih.govnih.gov These foundational studies established its mechanism as a time-dependent inactivator of human placental aromatase. nih.gov

Following its initial characterization, research efforts focused on its clinical development. Phase I trials in the early 1990s determined the effective dose for achieving maximal estrogen suppression. nih.govnih.gov Subsequent, extensive clinical trials throughout the 1990s and 2000s evaluated its efficacy in various settings of hormone-receptor-positive breast cancer. wikipedia.orgresearchgate.net These large, randomized trials were crucial in establishing its role and often compared its efficacy against the then-standard endocrine therapy, tamoxifen. aacrjournals.orgresearchgate.net

More recent academic research has continued to explore the applications of this compound. Studies have investigated its use in different patient populations and in combination with other therapeutic agents. wikipedia.org Furthermore, ongoing research includes the design and synthesis of derivatives of this compound, such as 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (Oxymestane-D1), with the aim of developing molecules with multi-target potential and enhanced anti-cancer properties. mdpi.com

| Research Phase | Key Findings/Milestones | Primary Focus |

|---|---|---|

| Discovery and Preclinical (Late 1980s) | Identified as FCE 24304, a potent, oral, irreversible aromatase inhibitor. nih.govnih.gov | In vitro and in vivo characterization of mechanism and potency. |

| Early Clinical Development (Early 1990s) | Phase I trials established the 25 mg daily dose for maximal estrogen suppression. nih.govnih.gov | Dose-finding and initial safety profiling. |

| Large-Scale Clinical Trials (1990s-2000s) | Demonstrated superiority or non-inferiority to existing therapies in various breast cancer settings. nih.govresearchgate.net | Efficacy and safety in adjuvant and metastatic breast cancer. |

| Ongoing Research (2010s-Present) | Exploration in new indications and combination therapies. wikipedia.org Development of novel derivatives. mdpi.com | Expanding therapeutic applications and developing next-generation inhibitors. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYIZQONLCFLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861191 | |

| Record name | 6-Methylideneandrosta-1,4-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for 6-Methylideneandrosta-1,4-diene-3,17-dione

The construction of the this compound molecule is typically achieved through two main strategies: introduction of the 6-methylene group onto an androstane (B1237026) skeleton followed by dehydrogenation, or introduction of the methylene (B1212753) group onto a pre-existing androsta-1,4-diene core.

A primary route to this compound begins with the related steroid, Androst-4-ene-3,17-dione (Androstenedione). The first key step is the introduction of the 6-methylene group to form the intermediate, 6-methylideneandrost-4-ene-3,17-dione. nih.govresearchgate.net A described procedure for this conversion involves reacting Androstenedione (B190577) in a suspension of anhydrous sodium acetate (B1210297) in dry chloroform (B151607) containing formaldehyde (B43269) dimethyl acetal (B89532) and phosphoryl chloride. The mixture is heated at reflux, with phosphoryl chloride added dropwise over several hours. nih.gov This reaction establishes the crucial C6-methylene group. The resulting intermediate, 6-methylideneandrost-4-ene-3,17-dione, is then subjected to dehydrogenation to introduce the C1-C2 double bond, yielding the final product. google.com

The introduction of the 1,2-double bond into the 6-methylideneandrost-4-ene-3,17-dione intermediate is a critical step to form the final 1,4-diene system. Both chemical and microbiological methods have been established for this purpose.

Chemical Dehydrogenation:

Chloranil (B122849): A method involves reacting 6-methylideneandrost-4-ene-3,17-dione with chloranil (tetrachloro-1,4-benzoquinone) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). google.com

Selenium Dioxide: Dehydrogenation can be achieved by boiling the intermediate with selenium dioxide in a solvent such as tert-butyl alcohol, although this may require long reaction times. google.com

Bromination-Debromination: A multi-step chemical process involves the bromination of 6-methylideneandrost-4-ene-3,17-dione, followed by debromination and dehydrobromination to yield the desired 1,4-diene product. google.com

Microbiological Transformation: A highly specific and efficient method for this dehydrogenation step is microbiological transformation. The 1,2-dehydrogenation of 6-methylideneandrost-4-ene-3,17-dione can be carried out using cells of Nocardioides simplex (VKM Ac-2033D). google.com This biotransformation offers high yield and selectivity under mild process conditions. google.com This approach is analogous to the well-established microbial conversion of Androst-4-ene-3,17-dione (AD) to Androsta-1,4-diene-3,17-dione (B159171) (ADD) using various microorganisms, including Mycobacterium species, which highlights the utility of 3-ketosteroid-Δ1-dehydrogenase enzymes in creating the C1-C2 double bond in steroidal structures. nih.govd-nb.infomdpi.complos.org

An alternative strategy involves starting with a steroid that already contains the 1,4-diene structure, namely Androsta-1,4-diene-3,17-dione (ADD). From this starting material, the 6-methylene group is introduced. One patented method describes a process where the 1,4-diene-androstane compound is first reacted with pyrrolidine (B122466) to generate a 5,6-ethylenic linkage compound. Subsequently, the 6-methylene group is introduced through a Mannich reaction followed by an elimination reaction to obtain the final this compound. google.com

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is crucial for studying structure-activity relationships and identifying potential metabolites. Research has focused on modifications at the C6 and C17 positions.

A series of analogues with modifications at the 6-methylene group have been synthesized to evaluate their aromatase-inhibiting properties. These derivatives were found to be less potent than the parent compound, this compound. nih.gov The synthesis of these compounds allows for a deeper understanding of the structural requirements for enzyme inhibition.

| Compound | C6-Substitution | IC₅₀ (nM) |

|---|---|---|

| Exemestane | 6-Methylene | 27 |

| Compound 6 | 6-Spirooxirane | 206 |

| Compound 11 | 6β-Hydroxymethyl | 295 |

| Compound 7 | 6-Hydroxymethyl (mixture) | 2,300 |

| Compound 13 | 6β-Carboxy | 7,200 |

The synthesis of potential metabolites, particularly those involving reduction of the 17-keto group, has been a key area of investigation. The 17β-hydroxy derivative is a primary metabolite and has been synthesized along with other related compounds to test their biological activity. nih.gov These 17β-hydroxy analogues were consistently found to be less potent aromatase inhibitors than their corresponding 17-keto counterparts. nih.gov

| 17-Keto Compound (C6-Substitution) | IC₅₀ (nM) | Corresponding 17β-Hydroxy Analogue | IC₅₀ (nM) | Potency Reduction Factor |

|---|---|---|---|---|

| Exemestane (6-Methylene) | 27 | 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one | 69 | ~2.6x |

| 6-Spirooxirane Derivative | 206 | 17β-hydroxy-6-spirooxirane analogue | - | 3-8x less potent |

| 6β-Hydroxymethyl Derivative | 295 | 17β-hydroxy-6β-hydroxymethyl analogue | - | 3-8x less potent |

Exploring Novel Chemical Functionalities in Steroidal Scaffolds

The steroidal backbone of this compound, a well-established aromatase inhibitor, serves as a versatile scaffold for chemical modifications aimed at exploring novel functionalities. wikipedia.orgnih.gov Research in this area focuses on synthesizing derivatives with altered or enhanced biological activities, elucidating structure-activity relationships (SAR), and discovering compounds with multi-target potential. nih.govmdpi.comnih.gov Modifications typically target the C-6 methylene group, the C-17 keto group, and the A-ring of the steroid. nih.gov

Derivatization at the C-6 and C-17 Positions

A series of analogs of this compound have been synthesized to investigate the impact of modifications at the C-6 methylene and C-17 keto positions on aromatase inhibition. nih.gov These studies revealed that most alterations lead to a decrease in potency compared to the parent compound. nih.gov

For instance, modifications at the C-6 position were found to reduce inhibitory activity against the aromatase enzyme. The descending order of potency for the 17-oxo series was: 6-methylene > 6-spirooxirane > 6β-hydroxymethyl > 6-hydroxymethyl > 6β-carboxy. nih.gov This indicates a strict structural requirement at this position for optimal interaction with the enzyme's active site. nih.gov

Similarly, the reduction of the C-17 keto group to a 17β-hydroxy group consistently resulted in derivatives that were less potent than their 17-keto counterparts. nih.gov The 17β-hydroxy derivative of this compound was 2.6-fold less potent than the parent compound. nih.gov However, this metabolite, 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE), showed a significant increase in activity in MCF-7aro breast cancer cells compared to the parent compound, suggesting different mechanisms or cellular uptake properties. nih.gov

| Compound Name | Modification | IC₅₀ (nM) |

|---|---|---|

| This compound | Parent Compound | 27 |

| 17β-Hydroxy-6-methylenandrosta-1,4-dien-3-one | 17-keto reduced to 17β-OH | 69 |

| 6-Spirooxiraneandrosta-1,4-diene-3,17-dione | C-6 Methylene to Spirooxirane | 206 |

| 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione | C-6 Methylene to β-Hydroxymethyl | 295 |

| 6-Hydroxymethylandrosta-1,4-diene-3,17-dione | C-6 Methylene to Hydroxymethyl | 2,300 |

| 6β-Carboxyandrosta-1,4-diene-3,17-dione | C-6 Methylene to β-Carboxy | 7,200 |

Further exploration of the reactivity of the C-6 methylene group involved a Michael addition reaction with nitromethane, yielding an adduct which was subsequently converted to an aldehyde via the Nef reaction. researchgate.net This aldehyde was then used in a Hantzsch reaction to afford a 1,4-dihydropyridine (B1200194) derivative. researchgate.net However, these novel compounds all demonstrated reduced inhibitory potency towards aromatase compared to the parent molecule. researchgate.net

Introduction of Epoxide Functionalities and Multi-Targeting

A significant advancement in exploring novel functionalities has been the introduction of epoxide groups into the steroidal scaffold. The synthesis of derivatives such as 6β-spirooxiranandrosta-1,4-diene-3,17-dione and 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (also known as Oxymestane-D1) has been reported. nih.govmdpi.com Stereochemical elucidation of these epoxides was achieved using NOESY experiments. nih.gov The substitution of the double bonds with epoxide groups generally led to less potent aromatase inhibitors in microsomal assays. nih.gov

Despite being a less potent aromatase inhibitor, the derivative Oxymestane-D1 has shown promise as a multi-target anti-cancer agent. mdpi.com This compound not only reduces cell viability and induces apoptosis in estrogen receptor-positive (ER+) breast cancer cells but also in cell lines resistant to aromatase inhibitors. mdpi.com Its mechanism of action appears to be dependent on the estrogen receptor α (ERα), estrogen receptor β (ERβ), and the androgen receptor (AR). mdpi.com Studies have shown that Oxymestane-D1 acts as an ER antagonist and an AR agonist, a therapeutic advantage as AR activation can act as a tumor suppressor in the breast. mdpi.com This multi-target action represents a significant departure from the singular mechanism of aromatase inactivation and highlights how modifying the steroidal scaffold can lead to compounds with entirely new and potentially beneficial pharmacological profiles. mdpi.com

| Compound Name | Modification Type | IC₅₀ (μM) |

|---|---|---|

| This compound | Parent Compound | 0.23 |

| Michael Adduct with Nitromethane | C-6 Addition | 0.91 |

| Aldehyde Derivative (from Nef reaction) | C-6 Addition Derivative | 2.5 |

| 1,4-Dihydropyridine Derivative (from Hantzsch reaction) | C-6 Addition Derivative | 10 |

| 17β-Hydroxy-6-methylenandrosta-1,4-dien-3-one | C-17 Reduction | 0.25 |

These derivatization strategies underscore the chemical versatility of the this compound structure. While many modifications reduce direct aromatase inhibition, they have led to the discovery of compounds with complex biological activities and multi-target potential, opening new avenues for therapeutic development. mdpi.com

Molecular Mechanism of Action and Enzyme Interaction

Aromatase Enzyme (CYP19A1) Biochemistry and Catalysis

Aromatase, also known as estrogen synthetase or estrogen synthase, is a crucial enzyme in the biosynthesis of estrogens. It is a member of the cytochrome P450 superfamily, specifically designated as CYP19A1, and functions as a monooxygenase. This enzyme is localized in the endoplasmic reticulum of various tissues, including the gonads, brain, adipose tissue, and placenta.

The primary function of aromatase is to catalyze the conversion of androgens to estrogens, a process known as aromatization. This enzymatic reaction is the final and rate-limiting step in estrogen biosynthesis. The process involves a series of three successive hydroxylations of the androgen substrate, ultimately leading to the formation of the characteristic phenolic A-ring of estrogens.

Aromatase exhibits a high degree of substrate specificity, primarily utilizing C19 androgens as its substrates. The most common substrates for aromatase are androstenedione (B190577) and testosterone, which are converted to estrone (B1671321) and estradiol (B170435), respectively. The enzyme's specificity is attributed to the unique architecture of its active site, which accommodates the steroid backbone of androgens. scispace.com

The catalytic process of aromatization is complex, requiring three molecules of molecular oxygen (O₂) and three molecules of NADPH for each molecule of androgen converted. nih.gov The reaction proceeds through two stable intermediates: a 19-hydroxyandrogen and a 19-oxoandrogen. nih.gov The final step involves the cleavage of the C10-C19 bond and the aromatization of the A-ring. oup.com

| Substrate | Product |

|---|---|

| Androstenedione | Estrone |

| Testosterone | Estradiol |

The active site of aromatase is a hydrophobic cavity that snugly accommodates its androgen substrates. nih.govdntb.gov.ua The crystal structure of human placental aromatase reveals an androgen-specific cleft. scispace.comnih.gov The binding of the substrate is stabilized by a combination of hydrophobic interactions and specific hydrogen bonds. scispace.com Key amino acid residues play critical roles in substrate binding and catalysis. For instance, the 3-keto group of androstenedione forms a hydrogen bond with the side chain of Asp309, while the 17-keto oxygen interacts with the backbone amide of Met374. scispace.com

Molecular dynamics simulations have provided insights into the flexibility of the enzyme and the role of specific residues in the catalytic process. oup.com The protonation state of the catalytic residue Asp309 has been shown to influence the architecture of the active site and access channels, suggesting a dynamic mechanism for substrate entry and product release. oup.com The active site is designed to position the C19-methyl group of the androgen substrate in close proximity to the heme iron, facilitating the sequential hydroxylation reactions. nih.gov

Irreversible Aromatase Inhibition by 6-Methylideneandrosta-1,4-diene-3,17-dione

This compound is classified as an irreversible aromatase inhibitor. nih.govnih.gov Its mechanism of action is often referred to as "suicide inhibition," where the enzyme itself converts the inhibitor into a reactive species that covalently binds to and permanently inactivates the enzyme. patsnap.com This irreversible binding leads to a long-lasting suppression of estrogen synthesis. patsnap.com

The structural similarity of this compound to the natural substrate, androstenedione, allows it to bind to the active site of aromatase. patsnap.comnih.gov Once bound, the aromatase enzyme processes the inhibitor, leading to the formation of a reactive intermediate. patsnap.com This intermediate then forms a covalent bond with a residue within the active site, leading to the enzyme's permanent deactivation. patsnap.com

The "latent alkylating group hypothesis" posits that the inhibitor is designed with a seemingly unreactive group that, through the catalytic action of the target enzyme, becomes a potent alkylating agent. In the case of this compound, the enzyme-mediated hydroxylation is thought to generate a reactive species that irreversibly binds to the enzyme. oup.com Studies have suggested the involvement of specific amino acid residues, such as Asp309, in this process of converting the inhibitor into its reactive form. scispace.comoup.com

The irreversible nature of the inhibition by this compound is characterized by time-dependent inactivation of the aromatase enzyme. nih.govnih.gov This means that the extent of inhibition increases with the duration of incubation of the enzyme with the inhibitor. Kinetic studies have shown that this compound causes a time-dependent loss of aromatase activity. nih.gov One study reported a half-life (t1/2) of 13.9 minutes and an inactivation constant (ki) of 26 nM for the inactivation of human placental aromatase by this compound. nih.gov The inactivation process is dependent on the presence of NADPH, a required cofactor for aromatase activity, further supporting the mechanism-based nature of the inhibition. oup.com

Structural Basis of Enzyme-Inhibitor Interaction

The crystal structure of human placental aromatase in complex with this compound (exemestane) has provided significant insights into the structural basis of their interaction. scispace.comnih.gov The inhibitor binds to the androgen-specific active site of the enzyme in a manner that mimics the binding of the natural substrate. scispace.com

Molecular docking studies have further elucidated the key interactions between the inhibitor and the active site residues. patsnap.com These studies have shown that polar residues such as Asp309, Thr310, and Ser478, as well as aromatic residues like Phe134, Phe221, and Trp224, and non-polar residues including Ala306, Val370, and Leu477 are important for the interaction. medchemexpress.com The C-3 keto group of the inhibitor is thought to form a hydrogen bond with Ser478. oup.com The binding of the inhibitor induces a more compact conformation of the enzyme. nih.gov The covalent bond formed during the inactivation process permanently anchors the inhibitor within the active site, preventing any further catalytic activity. patsnap.com

X-ray Crystallography Studies of Aromatase-6-Methylideneandrosta-1,4-diene-3,17-dione Complexes

The molecular basis for the potent and irreversible inhibition of aromatase by this compound, commonly known as exemestane, has been significantly elucidated through X-ray crystallography studies. acs.orgnih.govwordpress.com The crystal structure of human placental aromatase in complex with its substrate, androstenedione, provided the foundational understanding of the active site's architecture, revealing a hydrophobic pocket tailored for the androgen scaffold. nih.govresearchgate.net Subsequent structural analysis of the aromatase-exemestane complex has offered precise insights into how this steroidal inhibitor binds and inactivates the enzyme. acs.orgnih.gov

Within the enzyme's active site, the steroidal backbone of this compound is enveloped by hydrophobic residues. acs.org The binding orientation mimics that of the natural substrate, androstenedione, a key feature for its action as a mechanism-based inhibitor. nih.gov The inhibitor is positioned such that its C3 and C17 keto groups can form hydrogen bonds with proton donors in the active site, further stabilizing the complex. acs.org

Key amino acid residues within the active site play a crucial role in the binding and inactivation mechanism. Site-directed mutagenesis studies have identified residues such as F221, W224, E302, D309, M374, and S478 as important for the interaction with and mechanism-based inhibition by exemestane. nih.govnih.gov Specifically, W224 is believed to be involved in the mechanism-based inactivation process, as mutating this residue eliminates the time-dependent inhibition characteristic of exemestane. nih.govnih.gov The crystal structure confirms the proximity of these residues to the bound inhibitor, creating a snug fit. The C6-methylidene group, a defining feature of the molecule, is accommodated within a specific bulge in the active site. researchgate.net This structural understanding has been pivotal for explaining the compound's high specificity and potent inhibitory activity. acs.orgnih.gov

Structure-Guided Design Principles for Enhanced Aromatase Inhibition

The detailed architectural knowledge derived from the X-ray crystal structure of the aromatase-exemestane complex has served as a direct blueprint for the rational, structure-guided design of novel and more potent aromatase inhibitors. acs.orgnih.govnih.gov Analysis of the steroid-binding environment revealed that while the steroidal skeleton is largely enclosed by hydrophobic residues, the C4 and C6 positions are located near the entrance of the active site access channel. acs.org This observation highlighted these positions as prime targets for modification, allowing for the introduction of novel side groups that could protrude into this unoccupied space to form additional favorable interactions. acs.orgnih.govemory.edu

Based on this principle, a series of C6-substituted androsta-1,4-diene-3,17-dione (B159171) derivatives were designed and synthesized. acs.orgnih.gov Specifically, novel C6-substituted 2-alkynyloxy compounds were developed. acs.orgnih.gov Several of these new compounds demonstrated significantly enhanced inhibitory potency against purified placental aromatase, with IC₅₀ values in the nanomolar range, in some cases exceeding the potency of the parent compound, this compound. acs.orgnih.gov

| Compound | Modification | Aromatase Inhibition IC₅₀ (nM) |

|---|---|---|

| This compound (Exemestane) | 6-methylene | 27 |

| 17β-hydroxy-6-methylideneandrosta-1,4-dien-3-one | Reduction of 17-keto group | 69 |

| 6-spirooxiraneandrosta-1,4-diene-3,17-dione | Modification at C6 | 206 |

| 6β-hydroxymethylandrosta-1,4-diene-3,17-dione | Modification at C6 | 295 |

| 6-hydroxymethylandrosta-1,4-diene-3,17-dione | Modification at C6 | 2,300 |

| 6β-carboxyandrosta-1,4-diene-3,17-dione | Modification at C6 | 7,200 |

This table presents the 50% inhibitory concentration (IC₅₀) values for this compound and a series of its analogs with modifications at the C6 and C17 positions, tested against human placental aromatase. Data sourced from nih.gov.

The structure-activity relationship observed in these analogs was subsequently validated by solving the X-ray crystal structures of aromatase in complex with two of the new, potent inhibitors. nih.gov The crystallographic data confirmed that, as per their design, the novel side groups extended into the opening of the access channel, a space not occupied in the enzyme-exemestane complex. nih.govnih.gov Conversely, studies on other analogs with modifications at the 6-methylene and 17-keto positions found that these changes resulted in compounds that were less potent than the parent molecule, underscoring the sensitive nature of these interactions for optimal inhibition. nih.govresearchgate.net These findings collectively demonstrate the power of structure-guided design in leveraging specific enzyme-inhibitor interactions to develop next-generation therapeutic agents. nih.gov

Exploration of Non-Aromatase Dependent Mechanisms in Biological Systems

While this compound is renowned for its highly specific and potent inactivation of the aromatase enzyme, some research has explored potential biological effects that are independent of this primary mechanism. nih.govnih.gov

Evidence suggests that due to its steroidal structure, which mimics androgens, this compound can interact with the estrogen receptor (ER) and function as a weak agonist. nih.govnih.gov This interaction is a non-aromatase-dependent action. It has been proposed that this ER activation could lead to the production of the epidermal growth factor receptor (EGFR) ligand amphiregulin, which in turn could result in EGFR activation. nih.gov This potential cross-talk between the estrogen receptor and growth factor signaling pathways represents a biological effect of the compound that is distinct from its direct impact on estrogen synthesis. nih.gov

In a different line of investigation, the biological properties of a co-crystal formed between this compound and thiourea (B124793) were examined. nih.gov This synthesized co-crystal was found to exhibit potent urease inhibition activity. nih.gov However, it is critical to note that in the same study, the parent compound, this compound, was found to be inactive as a urease inhibitor. nih.gov This indicates that the observed urease inhibition was a property of the novel co-crystal entity rather than an intrinsic, non-aromatase-dependent mechanism of this compound itself.

Preclinical Pharmacological and Biological Studies

In Vitro Enzyme Inhibition Assays

Inhibition of Purified Human Placental Aromatase

6-Methylideneandrosta-1,4-diene-3,17-dione, also known as exemestane, is a potent irreversible inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. In vitro studies utilizing purified human placental aromatase have demonstrated its significant inhibitory activity. The 50% inhibitory concentration (IC50) of this compound has been determined to be 27 nM.

The metabolism of this compound leads to the formation of several derivatives. These metabolites have also been evaluated for their ability to inhibit human placental aromatase. The 17β-hydroxy derivative, a primary metabolite, exhibits an IC50 of 69 nM, making it 2.6-fold less potent than the parent compound. Other metabolites with modifications at the C-6 position have also been found to be less effective inhibitors of the aromatase enzyme. The inhibitory potency of these C-6 modified derivatives in the 17-oxo series follows a descending order: the parent 6-methylene compound is the most potent, followed by the 6-spirooxirane, 6β-hydroxymethyl, 6-hydroxymethyl, and 6β-carboxy derivatives. Furthermore, the 17β-hydroxy analogs of these C-6 modified compounds are generally 3 to 8 times less potent than their corresponding 17-keto counterparts.

| Compound | IC50 (nM) for Human Placental Aromatase Inhibition |

|---|---|

| This compound (Exemestane) | 27 |

| 17β-hydroxy-6-methylideneandrosta-1,4-dien-3-one | 69 |

| 6-spirooxirane derivative | 206 |

| 6β-hydroxymethyl derivative | 295 |

| 6-hydroxymethyl derivative | 2,300 |

| 6β-carboxy derivative | 7,200 |

Comparative Studies with Other Steroidal and Nonsteroidal Aromatase Inhibitors

This compound is classified as a steroidal, irreversible aromatase inhibitor, also known as a Type I inhibitor. Its mechanism of action involves binding to the active site of the aromatase enzyme and being converted into a reactive intermediate that binds covalently and permanently inactivates the enzyme. This contrasts with nonsteroidal aromatase inhibitors, such as anastrozole (B1683761) and letrozole, which are Type II inhibitors that bind reversibly to the enzyme.

Comparative in vitro studies have been conducted to evaluate the potency of this compound relative to other aromatase inhibitors. While direct head-to-head comparisons across all inhibitors in a single study are limited, available data provide insights into their relative potencies. Letrozole is generally considered the most potent of the third-generation aromatase inhibitors.

| Aromatase Inhibitor | Type | Mechanism | Reported Inhibitory Potency (IC50/Ki) |

|---|---|---|---|

| This compound (Exemestane) | Steroidal (Type I) | Irreversible | IC50: 27 nM |

| Formestane | Steroidal (Type I) | Irreversible | IC50: ~30 nM |

| Letrozole | Nonsteroidal (Type II) | Reversible | Ki: 0.22 nM |

| Anastrozole | Nonsteroidal (Type II) | Reversible | Ki: 15 nM |

Cellular and Molecular Studies

Antiproliferation Studies in Hormone-Sensitive Cell Lines (e.g., MCF-7)

The inhibitory effect of this compound on estrogen synthesis translates to antiproliferative activity in hormone-sensitive breast cancer cell lines, such as MCF-7, which are dependent on estrogen for growth. Studies have shown that treatment with this compound leads to a dose-dependent decrease in the viability of MCF-7 cells. The IC50 value for the antiproliferative effect of this compound in MCF-7 cells has been reported to be approximately 24.97 µM after 72 hours of exposure.

| Compound | Cell Line | Exposure Time | IC50 (µM) |

|---|---|---|---|

| This compound (Exemestane) | MCF-7 | 72 hours | 24.97 |

Effects on Estrogen-Dependent Cell Growth and Survival Pathways

The primary mechanism by which this compound inhibits the growth of hormone-sensitive breast cancer cells is through the depletion of estrogens. Estrogens, such as estradiol (B170435), promote cell proliferation and survival by binding to the estrogen receptor (ER). This binding initiates a cascade of events that lead to the transcription of genes involved in cell cycle progression and other growth-promoting processes.

By inhibiting aromatase, this compound reduces the levels of estrogens available to bind to the ER. This leads to a decrease in ER-mediated signaling, which in turn causes cell cycle arrest, primarily in the G0/G1 phase. While the direct downstream effects on specific signaling pathways like PI3K/Akt and MAPK by this compound are more extensively studied in the context of acquired resistance, its primary action in sensitive cells is the abrogation of estrogen-dependent signaling.

Investigation of Non-Enzymatic Mechanisms in Cancer Cell Growth

Beyond its well-established role as an aromatase inhibitor, preclinical studies suggest that this compound may exert antitumor effects through non-enzymatic mechanisms. One such mechanism is related to its intrinsic androgenic activity. Due to its steroidal structure, this compound can interact with the androgen receptor (AR).

In Vivo Preclinical Models

Evaluation of Ovarian Aromatase Activity Reduction in Animal Models (e.g., PMSG-treated rats)

The ability of this compound to inhibit aromatase, the enzyme responsible for converting androgens to estrogens, has been evaluated in vivo using animal models. drugbank.comcancerresearchuk.org One common model utilizes rats treated with Pregnant Mare's Serum Gonadotropin (PMSG) to stimulate ovarian function and aromatase activity. nih.gov In PMSG-treated rats, this compound demonstrated a marked reduction in ovarian aromatase activity 24 hours after administration. The median effective dose (ED50) was determined to be 1.8 mg/kg when administered subcutaneously (s.c.) and 3.7 mg/kg when given orally. researchgate.net

Further studies in rats with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumors also assessed the compound's effect on ovarian aromatase activity (OAA). nih.gov In this model, subcutaneous treatment resulted in a dose-dependent reduction of OAA. A complete suppression of activity (≥96%) was achieved at doses starting from 10 mg/kg per day. nih.gov Oral administration was found to be less potent in this specific study, with only a slight reduction in OAA observed at a high dose. nih.gov These findings confirm the compound's potent in vivo inhibitory effect on ovarian estrogen synthesis. nih.gov

Table 1: In Vivo Ovarian Aromatase Activity Reduction by this compound in Rats

| Animal Model | Route of Administration | Dose | Effect on Ovarian Aromatase Activity (OAA) | Source |

|---|---|---|---|---|

| PMSG-treated rats | Subcutaneous (s.c.) | 1.8 mg/kg (ED50) | 50% reduction | researchgate.net |

| PMSG-treated rats | Oral (p.o.) | 3.7 mg/kg (ED50) | 50% reduction | researchgate.net |

| DMBA-induced tumor rats | Subcutaneous (s.c.) | 3 mg/kg/day | 56% reduction | nih.gov |

| DMBA-induced tumor rats | Subcutaneous (s.c.) | ≥10 mg/kg/day | ≥96% suppression | nih.gov |

| DMBA-induced tumor rats | Oral (p.o.) | 100 mg/kg/day | 36% reduction | nih.gov |

Tumor Suppression Efficacy in Preclinical Gastric Cancer Models

The therapeutic potential of this compound has been investigated in preclinical models of gastric cancer. nih.gov Studies have identified the aromatase enzyme as a prognostic biomarker in this type of cancer. nih.gov In preclinical evaluations, this compound demonstrated superior cancer-suppressing efficacy compared to other aromatase inhibitors. nih.gov

In vivo experiments showed that treatment with this compound alone resulted in dose-dependent tumor suppression. nih.gov Furthermore, when combined with the chemotherapeutic agent 5-Fluorouracil (5-FU) at subminimal doses, it produced a significant tumor suppression effect without impacting the bodyweight of the animal models. nih.gov These findings suggest a potential therapeutic role for this compound in gastric cancer, operating through the targeting of aromatase. nih.gov

Receptor Binding and Selectivity Profiling

Androgen Receptor Binding Affinity

The binding affinity of this compound for the androgen receptor (AR) is low. nih.govchemicalbook.com Studies have reported its relative binding affinity (RBA) to be approximately 0.2% of that of dihydrotestosterone (B1667394) (DHT), with one report noting it as less than 1% that of DHT. researchgate.netnih.gov

Table 2: Androgen Receptor (AR) Binding Affinity

| Compound | Binding Affinity Metric | Value | Comparison | Source |

|---|---|---|---|---|

| This compound | Relative Binding Affinity (RBA) | 0.2% of DHT | Slight affinity | researchgate.net |

| This compound | Relative Affinity | <1% of DHT | Low affinity | nih.gov |

| 17-hydroexemestane (metabolite) | IC50 | 10.44 nM | Strong affinity | nih.govnih.gov |

| Dihydrotestosterone (DHT) | IC50 | 4.02 nM | High affinity (reference) | nih.gov |

Assessment of Estrogen Receptor Binding Affinity

Preclinical studies have consistently shown that this compound has a very low binding affinity for the estrogen receptor (ER). researchgate.netchemicalbook.comoup.com Research indicates no significant binding to the ER was found for the parent compound. researchgate.net

Its metabolite, 17-hydroexemestane, has been observed to bind to estrogen receptor alpha (ERα), but only very weakly. nih.govnih.gov The IC50 value for this interaction was reported as 2.12 x 10⁻⁵ mol/l, which is substantially weaker than the binding of estradiol (E2), which has an IC50 of 1.33 x 10⁻⁹ mol/l. nih.gov This demonstrates a high degree of selectivity for its primary target, the aromatase enzyme, over direct interaction with the estrogen receptor. chemicalbook.comoup.com

Evaluation of Interference with Other Steroidogenic Enzymes (e.g., 5α-reductase, desmolase)

This compound is highly selective for the aromatase enzyme. drugbank.com Studies have demonstrated that it does not interfere with the activity of other crucial enzymes in the steroidogenic pathway. drugbank.comchemicalbook.com Specifically, no interference with 5α-reductase activity has been found. researchgate.net Similarly, the compound shows a lack of effect on desmolase activity. chemicalbook.com

Its selectivity is further highlighted by the finding that it has no detectable effect on the adrenal biosynthesis of corticosteroids or aldosterone. drugbank.com The compound does not affect other enzymes involved in steroidogenesis at concentrations up to 600 times higher than the concentration that effectively inhibits the aromatase enzyme. drugbank.com This high degree of selectivity underscores its targeted mechanism of action. drugbank.comnih.gov

Structure Activity Relationship Sar and Rational Design

Influence of the C6-Methylidene Group on Aromatase Inhibition

The exocyclic methylene (B1212753) group at the C6 position is a critical structural feature of 6-Methylideneandrosta-1,4-diene-3,17-dione, fundamentally contributing to its mechanism of action and high inhibitory potency. nih.gov This group is key to the compound's classification as a "suicide inhibitor," meaning it is converted by the aromatase enzyme into a reactive intermediate that binds covalently and irreversibly to the enzyme's active site. drugbank.compatsnap.com This irreversible inactivation is a distinguishing feature from non-steroidal aromatase inhibitors. patsnap.commdpi.com

Research into analogues with modifications at this position has consistently demonstrated the importance of the 6-methylidene group. A series of C6-modified derivatives were synthesized and tested for their ability to inhibit human placental aromatase in vitro. The results showed that any alteration to the 6-methylene group led to a decrease in inhibitory potency. nih.gov For instance, converting the methylene to a 6-spirooxirane, a 6β-hydroxymethyl, a 6-hydroxymethyl, or a 6β-carboxy group resulted in compounds that were significantly less effective than the parent compound. nih.gov This underscores that the specific size, shape, and electronic configuration of the C6-methylidene substituent are highly optimized for potent interaction with the aromatase active site.

| Compound | Modification at C6 | IC₅₀ (nM) nih.gov |

|---|---|---|

| This compound (Exemestane) | Methylene (=CH₂) | 27 |

| 6β,7β-epoxy-androsta-1,4-diene-3,17-dione | Spirooxirane | 206 |

| 6β-(hydroxymethyl)androsta-1,4-diene-3,17-dione | β-Hydroxymethyl (-CH₂OH) | 295 |

| 6-(hydroxymethyl)androsta-1,4,6-triene-3,17-dione | Hydroxymethyl (-CH₂OH) with C6-C7 double bond | 2,300 |

| 6β-carboxyandrosta-1,4-diene-3,17-dione | β-Carboxy (-COOH) | 7,200 |

Role of the Androsta-1,4-diene-3,17-dione (B159171) Core Structure in Activity

The steroidal backbone of this compound is fundamental to its activity as an aromatase inhibitor. This core structure is structurally related to androstenedione (B190577), the natural substrate of the aromatase enzyme. drugbank.comwikipedia.org This structural mimicry allows the inhibitor to be recognized by and bind to the active site of the enzyme, competing with the endogenous substrate. wikipedia.org The inherent selectivity of steroidal inhibitors stems from this shared structural foundation with androgens, ensuring they interact specifically with the catalytic site on the aromatase protein. wikipedia.org

Derivatization Strategies and Their Impact on Inhibitory Potency

Various derivatization strategies have been explored to probe the SAR of this compound and to develop new inhibitors. These modifications have targeted different positions on the steroidal core.

One common modification is the reduction of the 17-keto group. The synthesis of the 17β-hydroxy derivative (17β-hydroxy-6-methylideneandrosta-1,4-dien-3-one) revealed that this compound is a potent aromatase inhibitor, although it is less potent than the parent 17-oxo compound. nih.gov Specifically, the 17β-hydroxy derivative was found to be 2.6-fold less potent than this compound. nih.gov Interestingly, despite its lower potency in microsomal assays, this metabolite showed a significant increase in activity in MCF-7aro breast cancer cells. nih.gov Further studies on other C6-modified analogues also showed that the 17β-hydroxy versions were consistently 3- to 8-fold less potent than their corresponding 17-keto counterparts. nih.gov

Another strategy involved introducing epoxide groups. The synthesis of 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (also known as Oxymestane-D1) and 6β-spirooxiranandrosta-1,4-diene-3,17-dione established new SAR, showing that the substitution of the A-ring double bonds with epoxide groups led to less potent derivatives in microsomal assays. nih.govmdpi.com

Structure-guided design has led to the development of novel C6-substituted androsta-1,4-diene-3,17-dione inhibitors. nih.govsci-hub.ru By utilizing the crystal structure of aromatase, researchers designed compounds with C6-substituted 2-alkynyloxy side groups. These novel side groups were designed to protrude into an unoccupied opening of the enzyme's access channel. nih.gov Several of these compounds were found to inhibit aromatase with IC₅₀ values in the nanomolar range, and some demonstrated antiproliferative activity in a breast cancer cell line that exceeded that of this compound. nih.govsci-hub.ru

| Compound/Derivative Series | Modification | Effect on Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 17β-hydroxy-6-methylideneandrosta-1,4-dien-3-one | Reduction of C17-keto group | 2.6-fold less potent (IC₅₀ = 69 nM) | nih.gov |

| 17β-hydroxy analogues of C6-modified derivatives | Reduction of C17-keto group | 3- to 8-fold less potent than 17-keto analogues | nih.gov |

| 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione | Epoxidation of C1-C2 double bond | Less potent in microsomes | nih.gov |

| 6-ester and 6-ether substituted androst-4-ene-3,17-diones | Substitution at C6 | Potent competitive inhibitors (Kᵢ = 7.0-320 nM) | researchgate.net |

| C6-substituted 2-alkynyloxy compounds | Alkynyloxy side groups at C6 | Potent inhibition (nanomolar IC₅₀ values), some exceeding the parent compound | nih.govsci-hub.ru |

Computational Approaches to Structure-Activity Relationship Elucidation and Inhibitor Design

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become invaluable tools for understanding the SAR of aromatase inhibitors and for the rational design of new compounds. oup.comresearchgate.nettbzmed.ac.ir The availability of the crystal structure of human placental aromatase has enabled detailed molecular docking studies to elucidate the binding modes of inhibitors like this compound within the enzyme's active site. oup.comnih.gov

Molecular docking studies have helped to visualize the critical interactions between the steroidal inhibitor and the amino acid residues of the enzyme. researchgate.netnih.gov These studies have confirmed that for steroidal inhibitors, hydrogen bonding with key residues such as MET374 is an essential requirement for optimal binding. researchgate.netbohrium.com Unlike non-steroidal inhibitors, which often exhibit π-stacking interactions with aromatic residues like PHE134, PHE221, and TRP224, steroidal inhibitors like this compound typically lack these interactions. tbzmed.ac.ir

QSAR analyses have been conducted on series of androstenedione derivatives to build mathematical models that correlate the physicochemical properties of the compounds with their inhibitory activity. oup.comresearchgate.net These models use various descriptors—such as topological, structural, spatial, and thermodynamic parameters—to identify the key characteristics required for potent aromatase inhibition. oup.combohrium.com Developed QSAR models have shown good predictive power and can be used to forecast the activity of newly designed steroidal inhibitors, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.netbohrium.com These computational approaches, guided by structural data, facilitate the design of next-generation aromatase inhibitors with potentially improved potency and selectivity. nih.govsci-hub.ru

Metabolism and Preclinical Pharmacokinetic Research

Metabolic Pathways and Metabolite Identification

The metabolism of 6-methylideneandrosta-1,4-diene-3,17-dione is complex and extensive, proceeding primarily through two major initial biotransformation routes. nih.gov These pathways involve modifications at the 6-methylene group and the 17-keto group. fda.gov The pattern of metabolites is qualitatively similar across preclinical species (rats, dogs, monkeys) and humans. fda.gov One of the main metabolic pathways is the reduction of the parent compound to form the active metabolite 17β-dihydroexemestane, which can then undergo further inactivation via glucuronidation. plos.org

One of the predominant metabolic pathways involves the oxidation of the exocyclic 6-methylene group. fda.gov This transformation is primarily mediated by cytochrome P450 enzymes and leads to the formation of 6-hydroxymethylexemestane, a major metabolite identified in vitro. nih.gov Further oxidation can lead to other derivatives, including 6β-spirooxiranandrosta-1,4-diene-3,17-dione and 6-beta-carboxy derivatives. fda.govnih.gov The formation of 6-(hydroxymethyl)androsta-1,4,6-triene-3,17-dione has also been identified as a key metabolic product. nih.gov

The biochemical activity of the identified metabolites has been assessed, particularly concerning their ability to inhibit aromatase. In vitro testing against human placental aromatase showed that most metabolites are less potent than the parent compound, this compound. fda.govnih.gov The 17β-hydroxy derivative was found to be the most effective among the metabolites tested against the isolated enzyme, though it was still 2.6-fold less potent than the parent drug. fda.gov

However, studies using the hormone-dependent breast cancer cell line MCF-7aro revealed that the 17β-hydroxy metabolite demonstrated a significant increase in anti-aromatase activity compared to the parent compound. nih.gov This suggests that the efficacy of this compound may also be attributable to its active metabolites. nih.gov Furthermore, the studied metabolites, including 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one, 6-(hydroxymethyl)androsta-1,4,6-triene-3,17-dione, and 6β-spirooxiranandrosta-1,4-diene-3,17-dione, are all considered potent aromatase inhibitors and were found to induce a more pronounced decrease in MCF-7aro cell viability than the parent compound. nih.gov

| Compound | Test System | IC₅₀ (nM) | Potency Relative to Parent Compound | Source |

|---|---|---|---|---|

| This compound | Human Placental Aromatase | 27 | - | fda.gov |

| 17β-Hydroxy-6-methylenandrosta-1,4-dien-3-one | Human Placental Aromatase | 69 | 2.6-fold less potent | fda.gov |

| 6-Spirooxirane derivative | Human Placental Aromatase | 206 | 7.6-fold less potent | fda.gov |

| 6β-Hydroxymethyl derivative | Human Placental Aromatase | 295 | 10.9-fold less potent | fda.gov |

| 6-Hydroxymethyl derivative | Human Placental Aromatase | 2,300 | 85.2-fold less potent | fda.gov |

| 6β-Carboxy derivative | Human Placental Aromatase | 7,200 | 266.7-fold less potent | fda.gov |

| This compound | MCF-7aro Cells | 900 | - | nih.gov |

| 17β-Hydroxy-6-methylenandrosta-1,4-dien-3-one | MCF-7aro Cells | 250 | 3.6-fold more potent | nih.gov |

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in this compound Metabolism

The Phase I metabolism of this compound is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. nih.govfda.gov In vitro studies using human liver microsomes have identified specific isoforms responsible for the primary metabolic transformations. nih.gov

The oxidation of the 6-methylene group to form 6-hydroxymethylexemestane is primarily mediated by CYP3A4. nih.gov The catalytic efficiency of recombinant CYP3A4 for this reaction was found to be at least four-fold higher than other P450s investigated. nih.gov A minor role in this pathway has also been suggested for CYP2B6. nih.gov

Conversely, the reduction of the 17-keto group to form 17-hydroexemestane appears to be catalyzed by multiple P450s, with significant contributions from CYP4A11 and CYP1A1/2. nih.gov

Preclinical Pharmacokinetic Studies in Murine Models

Preclinical pharmacokinetic studies in murine models have been conducted to understand the disposition of this compound. A sensitive liquid chromatography-mass spectrometry method was developed to quantify plasma concentrations of the compound in mice, enabling studies with the small sample volumes required for serial blood sampling. nih.gov

| Genotype | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Source |

|---|---|---|---|---|

| Wild-Type | 6.6 ± 2.6 | 2.0 ± 1.1 | 29.2 ± 13.9 | nih.gov |

| Cyp3a(-/-) | 7.7 ± 2.7 | 1.8 ± 0.8 | 32.8 ± 10.7 | nih.gov |

Values are presented as mean ± SD.

Assessment of Potential Drug-Drug Interaction Liabilities in Preclinical Contexts

The potential for drug-drug interactions (DDIs) has been assessed in preclinical contexts. Based on in vitro data showing that CYP3A4 is a major enzyme in the metabolism of this compound, a significant potential for DDIs would be predicted. nih.govfda.gov Chemical inhibition studies confirmed this, demonstrating that CYP3A-specific inhibitors like ketoconazole (B1673606) and troleandomycin (B1681591) strongly inhibit the formation of the 6-hydroxymethyl metabolite in vitro by 45% and 95%, respectively. nih.gov

However, in vivo preclinical and clinical data present a more nuanced picture. The pharmacokinetic study in Cyp3a-deficient mice provided strong evidence that the absence of this major metabolic pathway does not significantly alter the systemic exposure to the parent drug. nih.gov This suggests that the potential DDI liability from CYP3A inhibition is low. nih.gov This preclinical finding is consistent with clinical data, which indicates that co-administration with the potent CYP3A4 inhibitor ketoconazole does not result in substantial changes in the plasma levels of this compound. fda.govnih.gov While the potential for interactions with drugs that affect CYP3A4 exists, the in vivo evidence suggests that inhibition of this pathway has no significant impact on the pharmacokinetics of the intact drug. fda.govaacrjournals.org

Advanced Research Topics and Methodological Innovations

Co-crystallization Strategies for Modulating Biological Activity (e.g., Urease Inhibition)

Crystal engineering offers a powerful strategy to modify the physicochemical and biological properties of active pharmaceutical ingredients (APIs). A notable application of this is the co-crystallization of 6-Methylideneandrosta-1,4-diene-3,17-dione with thiourea (B124793). nih.govproquest.comresearchgate.net While the parent compound was found to be inactive against the urease enzyme, its co-crystal demonstrated potent urease inhibition activity. nih.gov

This novel co-crystal was synthesized using liquid-assisted grinding, resulting in a 1:1 stoichiometric ratio of this compound to thiourea. nih.govproquest.com Structural analysis confirmed the formation of the co-crystal, which is stabilized by N-H⋯O hydrogen bonding between the amine groups of thiourea and the carbonyl group of the steroid. nih.goviucr.org The homogeneity and thermal stability of the co-crystal were verified through single-crystal X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis. nih.govproquest.comiucr.org

The in vitro biological evaluation showed a significant enhancement of activity. The co-crystal exhibited a half-maximal inhibitory concentration (IC₅₀) that was substantially lower than that of thiourea, a known urease inhibitor. proquest.comnih.gov This research highlights how co-crystallization can unlock new biological activities for an existing API, suggesting potential applications against conditions like peptic ulcers and urolithiasis where urease activity is a contributing factor. nih.goviucr.org

| Compound | IC₅₀ (µg/mL) | Urease Inhibition Activity |

|---|---|---|

| This compound | Inactive | None |

| Thiourea (Co-former) | 21.0 ± 1.25 | Active |

| Exemestane:Thiourea Co-crystal (1:1) | 3.86 ± 0.31 | Potent |

Exploration of Multi-Target Action and Polypharmacology

The concept of "one drug, multiple targets," or polypharmacology, is gaining traction as a strategy to enhance therapeutic efficacy and combat drug resistance. Research into derivatives of this compound has revealed promising multi-target potential. mdpi.com

One such derivative, 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (also known as Oxymestane-D1), has been identified as a potent multi-target agent. mdpi.comnih.gov In addition to being a powerful aromatase inhibitor, this compound demonstrates activity as an estrogen receptor alpha (ERα) antagonist and an androgen receptor (AR) agonist. mdpi.comnih.gov This multi-pronged mechanism allows it to not only block estrogen synthesis via aromatase inhibition but also to directly interfere with estrogen signaling and induce pro-death effects through androgen receptor activation in breast cancer cell lines. mdpi.com

This multi-target action may offer a therapeutic advantage over conventional aromatase inhibitors. mdpi.com Furthermore, studies have shown that such derivatives can re-sensitize resistant cancer cells, offering a potential solution to the clinical challenge of acquired resistance. mdpi.comresearchgate.net The development of steroidal compounds that simultaneously target aromatase, ER, and AR represents a significant breakthrough in the discovery of novel anti-cancer agents with improved therapeutic profiles. mdpi.comresearchgate.net

Development of Novel Analytical Methods for Research (e.g., UPLC for DDQ quantification)

The advancement of research on any pharmaceutical compound relies on the availability of precise and sensitive analytical methods. For this compound, significant progress has been made in developing novel methods for quality control and metabolic studies.

A key development is a simple and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchtrend.net DDQ is a reagent used in the synthesis of this compound, and any unreacted remnant can persist as a carry-over impurity in the final drug substance. researchtrend.net The UPLC method, utilizing a Zorbax Eclipse Plus C18 column, provides a highly sensitive and efficient way to monitor and control this impurity. researchtrend.net The method has been validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, precision, and accuracy. researchtrend.net

Beyond manufacturing, sophisticated analytical techniques like UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed to identify and quantify novel metabolites of the compound in biological matrices such as plasma and urine. nih.govresearchgate.net These methods are sensitive enough to detect various metabolites, including cysteine conjugates, which have been identified as major metabolites. nih.govresearchgate.net Such analytical tools are crucial for pharmacokinetic studies and for understanding the complete metabolic fate of the drug in vivo. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| Analytical Technique | UPLC | High resolution and speed for impurity quantification. |

| Analyte | DDQ (Dihydro dicyano benzoquinone) | A carry-over impurity from synthesis. |

| Column | Zorbax Eclipse Plus C18 | Provides effective chromatographic separation. |

| Limit of Detection (LOD) | 0.002 mg/mL | Demonstrates high sensitivity of the method. |

| Limit of Quantitation (LOQ) | 0.004 mg/mL | Lowest concentration reliably quantifiable. |

| Linearity Range | 0.004-0.03 µg/mL | Ensures accuracy across a range of concentrations. |

Application of Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are indispensable tools in modern drug research, providing atomic-level insights into drug-target interactions and guiding the design of new therapeutic agents. These computational methods have been applied to study this compound and its interaction with its primary target, the aromatase enzyme. nih.govarxiv.org

Molecular dynamics simulations have been used to investigate the conformational dynamics of aromatase and how ligands bind within its active site. nih.gov These simulations, which model the movement of atoms over time, help to understand the stability of the protein-ligand complex. nih.gov Such studies can reveal key amino acid residues involved in binding and the mechanism of inhibition.

Furthermore, molecular modeling has been employed to clarify structure-activity relationships for various aromatase inhibitors. nih.gov By analyzing the steric and electronic properties of different inhibitors within the enzyme's active site, researchers can understand why certain structural modifications lead to more potent inhibition. nih.govresearchgate.net This knowledge is critical for the rational design of new, more effective inhibitors, allowing for the in silico screening of compounds before undertaking costly and time-consuming synthesis. nih.gov

Research into Mechanisms of Resistance and Strategies for Overcoming Them in Preclinical Settings

A significant challenge in the clinical use of aromatase inhibitors is the development of acquired resistance. nih.gov Preclinical research is actively investigating the molecular mechanisms that underpin this resistance and exploring strategies to circumvent it.

One key finding is the lack of complete cross-resistance between steroidal aromatase inhibitors, like this compound, and non-steroidal inhibitors. nih.gov Clinical and preclinical data suggest that patients whose disease progresses on a non-steroidal inhibitor may still respond to a subsequent treatment with a steroidal one, and vice-versa. nih.govaacrjournals.org This provides a basis for sequential therapy as a strategy to manage resistance.

Molecular research has identified several pathways that can become dysregulated, leading to resistance. These include the upregulation of growth factor receptor signaling pathways and the enrichment of breast cancer stem cells (BCSCs), which can be driven by pathways such as NOTCH. nih.gov Strategies to overcome this involve combining aromatase inhibitors with agents that target these escape pathways. For instance, combining them with CDK4/6 inhibitors has shown promise in overcoming resistance, particularly in tumors that have developed ESR1 mutations. mdpi.com Additionally, novel multi-targeting derivatives of this compound have demonstrated the ability to cause apoptosis in aromatase inhibitor-resistant cell lines, presenting another promising avenue for future therapies. mdpi.comnih.gov

Q & A

Q. How can researchers assess the regulatory and toxicological risks of novel this compound analogs?

- Methodological Answer :

- Toxicity Profiling : Conduct Ames tests (mutagenicity), hepatic microsomal assays (CYP inhibition), and acute toxicity studies in rodents.

- Regulatory Compliance : Cross-reference analogs with controlled substance lists (e.g., DEA Schedule III anabolic steroids) and adhere to ICH guidelines for preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.